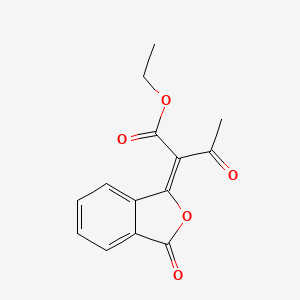
ethyl (2E)-3-oxo-2-(3-oxo-2-benzofuran-1(3H)-ylidene)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzofuran-1 (3H)-one is a γ-lactone that is 1,3-dihydro-2-benzofuran in which the hydrogens at position 1 are replaced by an oxo group .
Molecular Structure Analysis
The molecular formula of 2-benzofuran-1 (3H)-one is C8H6O2. Its structure can be represented as O=C1OCc2ccccc12 .Physical And Chemical Properties Analysis
The average mass of 2-benzofuran-1 (3H)-one is 134.13200 and its monoisotopic mass is 134.03678 .Aplicaciones Científicas De Investigación
Photoinduced Direct Oxidative Annulation
A study outlined a method for the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and related compounds without the need for transition metals and oxidants. This process facilitated access to highly functionalized polyheterocyclic compounds, indicating the potential for creating complex organic structures through efficient synthetic pathways. The phenomenon of excited-state intramolecular proton transfer (ESIPT) was observed, highlighting a novel aspect of the reaction mechanism (Zhang et al., 2017).
Synthesis of 4-Phenyl-2-Butanone
Another research focused on the synthesis of 4-phenyl-2-butanone, an important intermediary for medicinal applications aimed at reducing inflammation. The synthesis involved using ethyl ethanate with ethanol and acetic acid, demonstrating an effective pathway to synthesize this compound, which has relevance in pharmaceutical manufacturing (Zhang, 2005).
Polymer Degradation Studies
In the realm of materials science, a comparative study on the thermo-oxidative degradation of poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) was conducted. This research provided insights into the degradation mechanisms of these polymers, offering valuable information for improving polymer stability and recycling processes (Botelho et al., 2001).
Pharmacological Compound Study: Dabigatran Etexilate Tetrahydrate
A study on Dabigatran Etexilate Tetrahydrate, a compound related to ethyl (2E)-3-oxo-2-(3-oxo-2-benzofuran-1(3H)-ylidene)butanoate, detailed its crystal structure. Such studies are crucial for the development of pharmacological agents, as understanding the molecular and crystal structure can inform drug design and synthesis (Liu et al., 2012).
Metabolite Analysis in Biotransformation
Research into the biotransformation and kinetics of excretion of ethyl tert-butyl ether (ETBE) in rats and humans provided insights into the metabolic pathways of substances containing similar ester groups. Such studies are foundational for understanding the environmental and health impacts of various compounds, including those related to ethyl (2E)-3-oxo-2-(3-oxo-2-benzofuran-1(3H)-ylidene)butanoate (Amberg et al., 1999).
Mecanismo De Acción
Target of Action
It’s known that the compound contains a2-benzofuran-1(3H)-one structure , which is a γ-lactone
Mode of Action
As a γ-lactone , it may interact with its targets through a variety of mechanisms, including binding to receptors or enzymes, disrupting membrane integrity, or modulating gene expression. The specific interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Given its γ-lactone structure , it might be involved in various biochemical pathways. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Propiedades
IUPAC Name |
ethyl (2E)-3-oxo-2-(3-oxo-2-benzofuran-1-ylidene)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-3-18-14(17)11(8(2)15)12-9-6-4-5-7-10(9)13(16)19-12/h4-7H,3H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPRWZQOTIGGHM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2C(=O)O1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C2=CC=CC=C2C(=O)O1)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-3-oxo-2-(3-oxo-2-benzofuran-1(3H)-ylidene)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2932518.png)
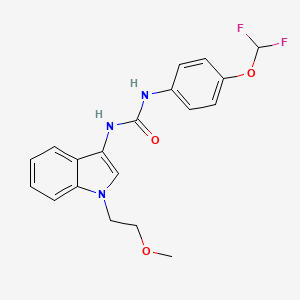
![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2932522.png)
![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)
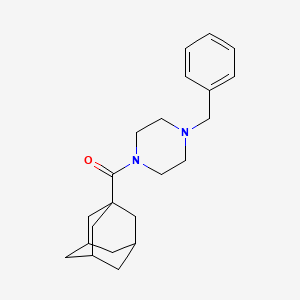
![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)
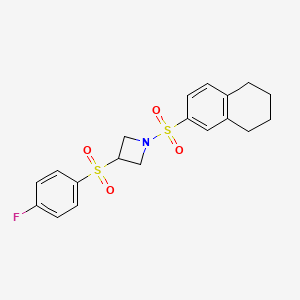
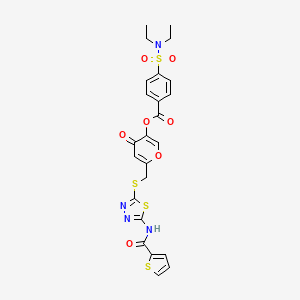

![1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932534.png)
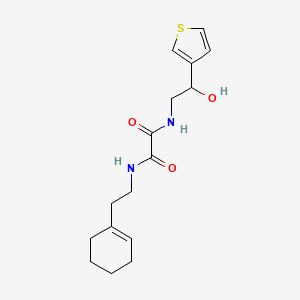
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2932536.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2932539.png)
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2932540.png)